3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
The structure is further modified with an azetidine ring (a four-membered nitrogen-containing cycle) conjugated to a 3-(trifluoromethyl)phenyl acetyl group. Key structural attributes include:
- Trifluoromethylphenyl group: Imparts electron-withdrawing effects, metabolic stability, and lipophilicity.
- Acetyl linker: Connects the azetidine and aromatic components, influencing spatial orientation and intermolecular interactions.
Properties
IUPAC Name |
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c16-15(17,18)10-3-1-2-9(4-10)5-12(21)19-6-11(7-19)20-13(22)8-24-14(20)23/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBLVLKFKNZVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution to form the azetidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylation: The phenyl ring is acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Thiazolidine-2,4-dione: The final step involves the formation of the thiazolidine-2,4-dione ring, which can be achieved through the reaction of a thiourea derivative with a suitable α-halo acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione ring, potentially converting them to alcohols.
Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine-2,4-dione ring may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones are well-known for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which are crucial in the management of type 2 diabetes. The compound has shown promise in enhancing insulin sensitivity and glucose uptake.
- Mechanism of Action : The compound modulates PPAR-γ activity, which leads to improved insulin sensitivity and glucose metabolism. Studies have demonstrated its ability to lower blood glucose levels in diabetic models, comparable to established antidiabetic agents like pioglitazone .
- Research Findings : In a study involving dexamethasone-induced diabetic rats, the compound exhibited significant hypoglycemic effects, indicating its potential as an effective antidiabetic agent. The results showed a reduction in blood glucose levels alongside improvements in liver enzyme profiles, suggesting a favorable safety profile .
Anticancer Properties
The anticancer potential of thiazolidinedione derivatives is well-documented. The compound has been evaluated for its efficacy against various cancer cell lines.
- Cell Line Studies : Research indicates that derivatives of thiazolidine-2,4-dione can suppress the growth of multiple cancer types, including leukemia and solid tumors. For instance, compounds similar to our target have shown activity against murine leukemia (L1210) and human cervical carcinoma (HeLa) cells .
- Dose-Response Analysis : A detailed dose-response analysis revealed that certain derivatives exhibited IC50 values ranging from 0.19 to 3.2 μM against various cancer cell lines, indicating potent antiproliferative activity . The structure-activity relationship suggests that modifications to the thiazolidine core can enhance anticancer efficacy.
Antioxidant Activity
The antioxidant properties of thiazolidinedione derivatives contribute to their therapeutic potential beyond diabetes and cancer.
- Mechanisms of Action : These compounds can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in biological systems. Studies have shown that certain derivatives possess significant antiradical properties comparable to established antioxidants .
- Experimental Evaluations : In vitro assays have demonstrated that specific phenolic derivatives of thiazolidine-2,4-dione exhibit strong electron-donating abilities and ferrous ion chelation capacity, which are crucial for their antioxidant effects .
- Antidiabetic Efficacy Study : In a controlled study with diabetic rats treated with the compound, significant reductions in fasting blood glucose levels were observed over a four-week period compared to controls. Liver function tests indicated no adverse effects on hepatic health .
- Anticancer Screening : A series of analogs were synthesized and tested against various cancer cell lines. The most promising candidates demonstrated IC50 values significantly lower than those of existing chemotherapeutics, suggesting a potential for further development into clinical candidates .
Mechanism of Action
The mechanism of action of 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the azetidine and thiazolidine-2,4-dione rings may participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound is compared to three classes of thiazolidine-2,4-dione derivatives (Table 1):
Key Observations:
- Azetidine vs.
- Trifluoromethylphenyl Group : Common in Yakult’s compounds and patent examples (e.g., EP 4 374 877 A2), this group improves metabolic stability and lipophilicity, though its placement (e.g., acetyl-linked vs. direct attachment) varies .
- Triazole vs. Acetyl Linkers: The triazole-quinoline derivatives (9a-l) use triazole as a linker, which introduces hydrogen-bonding capabilities, whereas the acetyl group in the target compound may prioritize hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility: Yakult’s derivatives (e.g., YPC-21440 MsOH) employ methanesulfonate salts to enhance aqueous solubility, a strategy absent in the target compound. The trifluoromethyl group in the latter may reduce solubility compared to non-fluorinated analogs .
- Lipophilicity : The trifluoromethylphenyl group increases logP values, favoring membrane permeability but risking off-target binding. This contrasts with triazole-linked derivatives, where polar triazole groups may counterbalance hydrophobicity .
- Metabolic Stability: The trifluoromethyl group and azetidine ring likely improve resistance to oxidative metabolism compared to morpholinoethyl or piperazine-containing analogs .
Biological Activity
3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidinedione class, which has garnered attention for its potential biological activities, particularly in the context of diabetes and related metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including its pharmacodynamics, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a trifluoromethyl group and a thiazolidine ring. Its molecular formula is , with a molecular weight of 341.28 g/mol. The trifluoromethyl group is known to enhance the compound's lipophilicity and binding affinity to biological targets.
Thiazolidinediones primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism is crucial for their antidiabetic effects, as PPAR-γ activation influences glucose metabolism and insulin sensitivity. The structural modifications in 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione may enhance its efficacy compared to traditional thiazolidinediones.
Antidiabetic Effects
Recent studies have shown that derivatives of thiazolidinediones exhibit significant hypoglycemic effects. For instance, a study highlighted the development of novel thiazolidine-2,4-dione derivatives that demonstrated PPAR-γ modulatory activity and significant blood glucose-lowering effects in dexamethasone-induced diabetic rat models . The hypoglycemic effects were quantified as follows:
| Compound | Blood Glucose Level (mg/dL) |
|---|---|
| Control (Diabetic) | 153.93 ± 4.61 |
| Compound 3h | 108.04 ± 4.39 |
| Compound 3i | 112.55 ± 6.10 |
| Compound 3j | 117.48 ± 43.93 |
These results suggest that compounds similar to 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione may provide therapeutic benefits in managing diabetes.
Cytotoxicity and Safety Profile
The cytotoxicity of thiazolidinedione derivatives was assessed using C2C12 myoblasts, revealing that these compounds exhibited low cytotoxic effects while maintaining their pharmacological activities . Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated favorable drug-like properties according to Lipinski's rule of five, suggesting good oral bioavailability and safety profiles .
Case Studies
Several studies have investigated the biological activity of thiazolidinedione derivatives:
- Study on Antihyperglycemic Activity : In vivo studies involving alloxan-induced diabetic rats showed that specific thiazolidinedione derivatives regulated hyperlipidemia levels effectively after a treatment period of 30 days . The compounds significantly reduced cholesterol and triglyceride levels compared to controls.
- Mechanistic Insights : Molecular docking studies have elucidated the interaction binding modes between these compounds and PPAR-γ, providing insights into their mechanism at the molecular level .
Q & A
Basic Research Question
- NMR spectroscopy : - and -NMR identify proton environments (e.g., trifluoromethyl group at δ ~120–125 ppm) and carbonyl groups (δ ~168–173 ppm) .
- IR spectroscopy : Confirm C=O (1735 cm), C-F (1100–1200 cm), and thiazolidinedione ring vibrations (690 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 371.08 g/mol) and fragmentation patterns .
How can solvent-free synthesis improve yield and sustainability for this compound?
Advanced Research Question
- Green chemistry approaches : Replace traditional solvents with catalysts like β-cyclodextrin-SOH, which enhances reaction efficiency and reduces waste .
- Microwave-assisted synthesis : Shortens reaction time (e.g., from 2 hours to 30 minutes) and improves regioselectivity .
- DoE (Design of Experiments) : Use statistical models to optimize parameters (temperature, catalyst loading) for maximum yield .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and concentrations to minimize variability .
- Substituent analysis : Compare analogs with varying substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate structure-activity relationships (SAR) .
- Mechanistic studies : Use knockout models or competitive binding assays to confirm target specificity (e.g., DDR1 inhibition) .
What strategies optimize reaction parameters for high-purity synthesis?
Advanced Research Question
- Reagent stoichiometry : Adjust molar ratios (e.g., 1:1.2 for azetidine:thiazolidinedione) to minimize side products .
- Temperature control : Maintain reflux at 80–100°C to prevent thermal decomposition .
- In-line analytics : Implement HPLC or FTIR monitoring for real-time purity assessment during continuous-flow synthesis .
How do computational models aid in predicting this compound’s reactivity?
Advanced Research Question
- DFT calculations : Simulate electron density maps to predict nucleophilic/electrophilic sites (e.g., carbonyl groups in thiazolidinedione) .
- Molecular docking : Model interactions with biological targets (e.g., PPAR-γ for diabetes-related studies) to prioritize analogs for synthesis .
What are the implications of substituent variations on pharmacological activity?
Advanced Research Question
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
- Azetidine ring : Constrains molecular conformation, potentially increasing receptor binding affinity .
- Thiazolidinedione modifications : Replace sulfur with oxygen to reduce hepatotoxicity while retaining activity .
How can researchers validate synthetic intermediates during multi-step synthesis?
Advanced Research Question
- TLC/MS tracking : Use thin-layer chromatography (TLC) with UV visualization and LC-MS to confirm intermediate structures .
- Isolation protocols : Employ fractional crystallization (e.g., DMF-acetic acid) to separate intermediates before final coupling .
What are best practices for scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
